molecular formula C22H30ClN3O5S B2717634 3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1189911-68-9

3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2717634
CAS No.: 1189911-68-9
M. Wt: 484.01
InChI Key: XKHPQUFLAZXFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 4 positions, and a tosylpiperazine moiety attached via an ethyl linker. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Piperazine: The acid chloride is reacted with N-(2-aminoethyl)piperazine to form the intermediate benzamide.

    Tosylation: The piperazine moiety is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the piperazine and tosyl groups.

    N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide: Lacks the dimethoxy groups.

    4-tosylpiperazine: Contains only the piperazine moiety with a tosyl group.

Uniqueness

3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is unique due to the combination of its benzamide core, dimethoxy substitutions, and tosylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or simpler analogs.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-17-4-7-19(8-5-17)31(27,28)25-14-12-24(13-15-25)11-10-23-22(26)18-6-9-20(29-2)21(16-18)30-3;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHPQUFLAZXFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.